N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Description
This compound features a benzodioxol moiety (a fused benzene ring with two adjacent oxygen atoms in a dioxolane ring) linked via an acetamide group to a hexahydrocinnolin scaffold. The hexahydrocinnolin system (a partially saturated bicyclic structure with two nitrogen atoms) is substituted with a methyl group at position 6 and a ketone at position 2.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-2-4-14-12(6-11)7-18(23)21(20-14)9-17(22)19-13-3-5-15-16(8-13)25-10-24-15/h3,5,7-8,11H,2,4,6,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCZQRDLPZGPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared functional groups (e.g., acetamide, heterocyclic cores) but divergent substituents, which influence solubility, stability, and bioactivity.
Structural Analogues with Benzodioxol and Acetamide Groups
- N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[(4-Cyano-1-Methyl-5,6,7,8-Tetrahydroisoquinolin-3-yl)Sulfanyl]Acetamide (CM962434) Key Differences: Replaces the hexahydrocinnolin with a tetrahydroisoquinoline ring and introduces a cyano group. The sulfur atom in the thioether linkage may enhance metabolic stability compared to the target compound’s hexahydrocinnolin system . Data: Molecular weight 607.8 g/mol (vs. ~415.4 g/mol for the target compound).
- N-(2H-1,3-Benzodioxol-5-yl)-2-{[3-Oxo-4-(Prop-2-en-1-yl)-8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),5-Trien-5-yl]Sulfanyl}Acetamide Key Differences: Incorporates a sulfur-containing tricyclic system (8-thia-4,6-diazatricyclo) instead of hexahydrocinnolin. The allyl group at position 4 may increase lipophilicity .
Boron-Containing Acetamide Derivatives
N-Cyclohexyl-2-Phenyl-2-{N-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl]Acetamido}Acetamide (5b)
- Higher melting point (110°C) and yield (74%) compared to 5b .
Oxadiazole and Indole-Based Acetamides
- N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides (8a-w) Key Differences: Oxadiazole-thioether linkage replaces the hexahydrocinnolin. The indole moiety may confer serotonin receptor affinity, unlike the target compound’s benzodioxol group . Data: EIMS m/z 189 ([M]+), indicating lower molecular weight than the target compound .
Comparative Data Table
Key Research Findings
- Role of Sulfur: Sulfur-containing analogs (e.g., CM962434, compound) show increased metabolic resistance compared to oxygen-based systems, though the target compound’s hexahydrocinnolin may offer superior conformational flexibility .
- Benzodioxol vs. Indole : The benzodioxol group in the target compound likely improves blood-brain barrier penetration relative to indole-based acetamides, which may target peripheral receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
